molecular formula C13H14N2O5S B6632633 (2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid

(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid

Cat. No. B6632633
M. Wt: 310.33 g/mol
InChI Key: ACVAWGBVBDKBNY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid involves the inhibition of a specific enzyme, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a decrease in the production of these cytokines, which are involved in the inflammatory response. Additionally, (this compound)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid has been shown to induce apoptosis in breast cancer cells.
Biochemical and Physiological Effects:
(this compound)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid has been shown to have anti-inflammatory and anticancer effects. It inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, (this compound)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid induces apoptosis in breast cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using ((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid in lab experiments include its potential as a lead compound for the development of new anti-inflammatory and anticancer drugs. Additionally, the synthesis method is relatively simple and can be carried out using commercially available starting materials. The limitations of using (this compound)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid in lab experiments include the need for further studies to determine its toxicity and pharmacokinetic properties.

Future Directions

For (((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid include further studies to determine its toxicity and pharmacokinetic properties. Additionally, studies could be carried out to determine its potential as a lead compound for the development of new anti-inflammatory and anticancer drugs. Further studies could also be carried out to determine its mechanism of action and its potential for use in other diseases.

Synthesis Methods

((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid has been synthesized using various methods, including the reaction of 8-methylquinoline-5-sulfonyl chloride with L-serine in the presence of a base, and the reaction of 8-methylquinoline-5-sulfonyl azide with L-serine in the presence of a copper catalyst. The yield of the synthesis method varies depending on the reaction conditions.

Scientific Research Applications

((2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to inhibit the activity of a specific enzyme, which is involved in the production of pro-inflammatory cytokines. This inhibition could potentially lead to the development of new anti-inflammatory drugs. Additionally, (this compound)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid has been shown to have anticancer activity, particularly against breast cancer cells.

properties

IUPAC Name

(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-8-4-5-11(9-3-2-6-14-12(8)9)21(19,20)15-7-10(16)13(17)18/h2-6,10,15-16H,7H2,1H3,(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVAWGBVBDKBNY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)S(=O)(=O)NCC(C(=O)O)O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)S(=O)(=O)NC[C@@H](C(=O)O)O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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